molecular formula C6H9FeK3O15 B6354774 Potassium tris(oxalato)ferrate(III) trihydrate CAS No. 5936-11-8

Potassium tris(oxalato)ferrate(III) trihydrate

Cat. No.: B6354774
CAS No.: 5936-11-8
M. Wt: 494.27 g/mol
InChI Key: ZXDSAQGUKFMVAX-UHFFFAOYSA-K
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Description

Potassium tris(oxalato)ferrate(III) trihydrate, also known as potassium ferrioxalate, is a coordination compound with the chemical formula K₃[Fe(C₂O₄)₃]·3H₂O. This compound consists of ferrioxalate anions, [Fe(C₂O₄)₃]³⁻, and potassium cations, K⁺. It is often found as emerald green crystals and is known for its stability in the dark but decomposes under light and high-energy electromagnetic radiation .

Mechanism of Action

Target of Action

Potassium trioxalatoferrate(III) trihydrate, also known as Potassium tris(oxalato)ferrate(III) trihydrate, is a complex compound containing iron(III) and potassium ions . The primary targets of this compound are the iron(III) ions, which play a crucial role in its photochemical properties .

Mode of Action

The compound is photosensitive, meaning it reacts to light of specific wavelengths . Upon exposure to light of an appropriate wavelength (less than 450 nm), the iron(III) ion in the Fe(C2O4)3 -3 complex undergoes an intramolecular redox reaction . This reaction results in the reduction of the iron(III) ion to iron(II), while one of the oxalate groups is oxidized to CO2 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its photochemical properties. The intramolecular redox reaction triggered by light exposure can lead to changes in the oxidation states of the involved ions . .

Result of Action

The primary result of the compound’s action is the reduction of iron(III) to iron(II) and the oxidation of one of the oxalate groups to CO2 . This reaction can have various applications, such as in chemical actinometry, where it is used to measure light flux .

Action Environment

The action of Potassium trioxalatoferrate(III) trihydrate is influenced by environmental factors such as light and temperature . Its photosensitivity means that light exposure can trigger its redox reaction . Additionally, the compound is relatively stable under normal conditions but decomposes when heated . It is also hygroscopic and slightly soluble in water , which can affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tris(oxalato)ferrate(III) trihydrate can be synthesized through various methods. One common method involves the reaction of iron(III) sulfate, barium oxalate, and potassium oxalate in water. The reaction is as follows :

[ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ]

The mixture is digested for several hours on a steam bath, allowing the oxalate ions to replace the sulfate ions, forming barium sulfate, which is then filtered out. The pure this compound can be crystallized from the solution .

Industrial Production Methods: Industrial production methods for this compound typically involve similar chemical reactions but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium tris(oxalato)ferrate(III) trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium tris(oxalato)ferrate(III) trihydrate has numerous applications in scientific research:

Comparison with Similar Compounds

    Sodium ferrioxalate (Na₃[Fe(C₂O₄)₃]): Similar in structure but with sodium cations instead of potassium.

    Iron(II) oxalate (FeC₂O₄): Contains iron in the +2 oxidation state and oxalate ligands.

Uniqueness: Potassium tris(oxalato)ferrate(III) trihydrate is unique due to its stability in the dark and its well-characterized photoreduction properties, making it a valuable compound in photochemical research .

Properties

IUPAC Name

tripotassium;2-hydroxy-2-oxoacetate;iron;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;;3*+1;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDSAQGUKFMVAX-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FeK3O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium tris(oxalato)ferrate(III) trihydrate
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